3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one is a useful research compound. Its molecular formula is C18H12BrN3O4 and its molecular weight is 414.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is C18H16BrN3O4, with a molecular weight of approximately 416.24 g/mol. The structure features a pyrano-pyridine core substituted with an oxadiazole moiety and a hydroxymethyl group, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole exhibit significant antimicrobial properties. The oxadiazole ring is known for its ability to disrupt bacterial cell walls and inhibit growth. In vitro assays have shown that compounds similar to the target molecule possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Compounds containing oxadiazole structures have also been evaluated for their antioxidant capabilities. The presence of the hydroxymethyl group is believed to enhance radical scavenging activity. In assays measuring DPPH radical scavenging, related compounds showed IC50 values in the micromolar range, indicating potent antioxidant effects .
Cytotoxicity and Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored through various cell line studies. For instance, the compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives induce apoptosis in these cells, suggesting a mechanism involving caspase activation .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 12.5 | Apoptosis via caspase activation |
HeLa | 15.0 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Oxadiazole Ring : Essential for antimicrobial and anticancer activity.
- Hydroxymethyl Group : Enhances solubility and bioavailability.
- Bromophenyl Substitution : Increases lipophilicity, aiding in membrane penetration.
Case Studies
- Study on Antimicrobial Activity : A comparative study evaluated the effectiveness of various oxadiazole derivatives against E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antibacterial agent .
- Antioxidant Evaluation : In a study assessing the antioxidant properties using the ABTS assay, the compound exhibited an inhibition percentage of 85% at 50 µM concentration, significantly higher than standard antioxidants like ascorbic acid .
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that it interacts favorably with active sites of enzymes involved in cancer proliferation and bacterial metabolism, indicating a promising lead for drug development .
Propiedades
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O4/c1-9-15-13(11(8-23)7-20-9)6-14(18(24)25-15)17-21-16(22-26-17)10-2-4-12(19)5-3-10/h2-7,23H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCFUMPCEWSBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.